N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine
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Overview
Description
N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine is an organic compound with the molecular formula C17H19N3O5. This compound is characterized by the presence of nitro groups and an ethylamine linkage, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine typically involves the reaction of N-methyl-4-nitrophenethylamine with 2-ethyl chloride in the presence of potassium carbonate and sodium iodide in acetonitrile. The reaction mixture is stirred at reflux for 72 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted nitro derivatives.
Scientific Research Applications
N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine involves its interaction with specific molecular targets. The nitro groups and ethylamine linkage play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine
- 2-(p-nitrophenoxy)ethylamines
- N-methyl-4-nitrophenethylamine
Uniqueness
N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine is unique due to its specific arrangement of nitro groups and ethylamine linkage, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H15N3O5 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
N-methyl-4-nitro-N-[2-(4-nitrophenoxy)ethyl]aniline |
InChI |
InChI=1S/C15H15N3O5/c1-16(12-2-4-13(5-3-12)17(19)20)10-11-23-15-8-6-14(7-9-15)18(21)22/h2-9H,10-11H2,1H3 |
InChI Key |
UQHGDFTWFJVJBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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